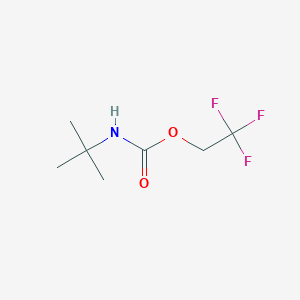

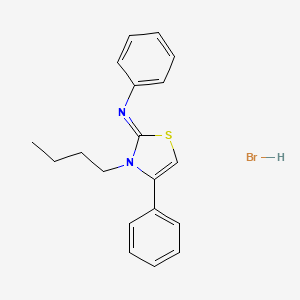

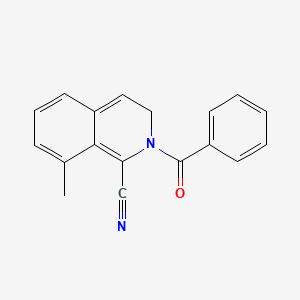

![molecular formula C23H24N6O5 B2583124 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphényl)-N-(2-méthoxyphényl)-5-méthyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 867042-80-6](/img/structure/B2583124.png)

7-(4-(2-amino-2-oxoethoxy)-3-methoxyphényl)-N-(2-méthoxyphényl)-5-méthyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H24N6O5 and its molecular weight is 464.482. The purity is usually 95%.

BenchChem offers high-quality 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Comportement thermique et analyse de décomposition

Ce composé, en raison de son noyau triazolopyrimidine, est susceptible de présenter une stabilité thermique significative et des caractéristiques uniques de décomposition thermique. Le comportement thermique peut être étudié systématiquement à l'aide de techniques telles que l'analyse thermogravimétrique (TG), la calorimétrie différentielle à balayage (DSC) et la calorimétrie à vitesse accélérée (ARC). De telles études sont cruciales pour comprendre les exigences de sécurité et de manipulation du composé, en particulier s'il doit être utilisé dans des environnements à haute température .

Synthèse régiosélective en chimie médicinale

La structure du composé permet une synthèse régiosélective, ce qui est très précieux en chimie médicinale pour créer des isomères spécifiques ayant une activité biologique souhaitée. En manipulant les conditions de réaction, telles que l'acidité ou l'utilisation de liquides ioniques, les chercheurs peuvent cibler la synthèse d'analogues spécifiques du composé, qui peuvent être ensuite fonctionnalisés pour une utilisation potentielle comme agents antiviraux .

Activité antivirale contre les virus à ARN

L'échafaudage triazolopyrimidine est une structure privilégiée dans la conception d'agents anti-infectieux. Ce composé, avec une fonctionnalisation appropriée, pourrait être évalué pour son activité antivirale contre divers virus à ARN, notamment la grippe, les flavivirus et le SRAS-CoV-2. Il a le potentiel d'inhiber des mécanismes viraux vitaux, tels que les interactions ARN polymérase dépendante de l'ARN .

Optimisation des propriétés pharmacocinétiques

En raison des propriétés pharmacocinétiques favorables des triazolopyrimidines, ce composé pourrait être utilisé comme base pour développer de nouveaux médicaments ayant une biodisponibilité et une stabilité métabolique améliorées. Sa structure permet des modifications qui peuvent améliorer ses profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME) .

Activité antimicrobienne sélective

Les composés ayant un noyau triazolopyrimidine ont montré une activité antimicrobienne sélective contre des agents pathogènes comme K. pneumoniae et SARM, avec un indice de sélectivité élevé et un bon profil de sécurité. Ce composé pourrait être synthétisé et testé pour son efficacité et sa sélectivité dans le ciblage de souches microbiennes spécifiques sans affecter les cellules de mammifères .

Applications en chimie verte

La synthèse de ce composé peut être réalisée par des approches de chimie verte, en minimisant l'utilisation de substances dangereuses et en réduisant l'impact environnemental. Cela s'aligne sur les principes de la chimie durable, rendant la production du composé plus respectueuse de l'environnement et plus sûre pour les chimistes .

Propriétés

IUPAC Name |

7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O5/c1-13-20(22(31)28-15-6-4-5-7-16(15)32-2)21(29-23(27-13)25-12-26-29)14-8-9-17(18(10-14)33-3)34-11-19(24)30/h4-10,12,21H,11H2,1-3H3,(H2,24,30)(H,28,31)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANLQKNTYCWGFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

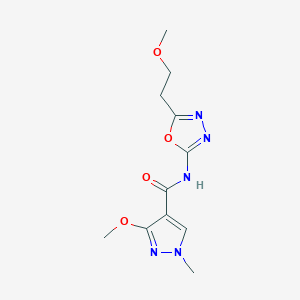

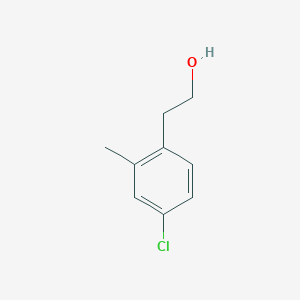

![N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide](/img/structure/B2583041.png)

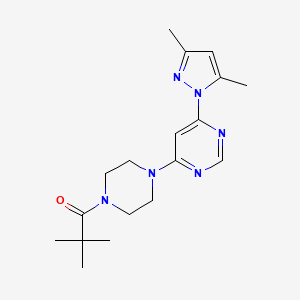

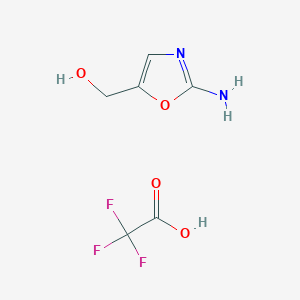

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2583053.png)

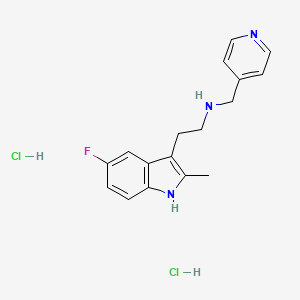

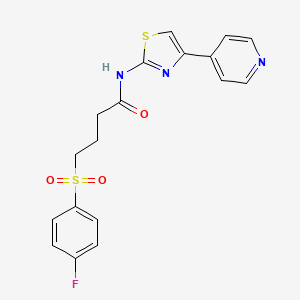

![2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide](/img/structure/B2583057.png)